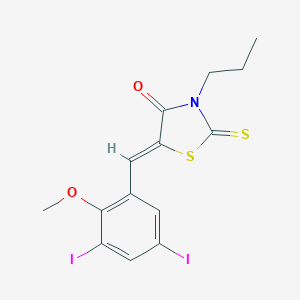![molecular formula C22H28N2O3S B301708 N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B301708.png)
N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide, also known as DMP323, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins. By inhibiting HSP90, this compound destabilizes these client proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to their growth inhibition. This compound has also been shown to inhibit the expression of various oncogenic proteins, including HER2, EGFR, and AKT. In addition, this compound has been found to inhibit the formation of new blood vessels, which is important for cancer growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide in lab experiments is its high potency and selectivity for HSP90. This makes it a useful tool for studying the role of HSP90 in cancer biology. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, this compound has been found to be toxic to some non-cancerous cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide. One area of interest is the development of more potent and selective HSP90 inhibitors. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential use in other diseases besides cancer.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of HSP90, leading to the destabilization of oncogenic proteins and ultimately inhibiting cancer cell growth. While this compound has some limitations in lab experiments, it remains a useful tool for studying the role of HSP90 in cancer biology. Further research is needed to fully understand the potential of this compound in cancer treatment and other diseases.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide involves the reaction of 3,5-dimethylphenylamine with 4-methylpiperidine-4-carboxylic acid, followed by the addition of benzenesulfonyl chloride. The product is purified using column chromatography to obtain the final compound. This method has been optimized to produce this compound in high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propiedades
Fórmula molecular |
C22H28N2O3S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H28N2O3S/c1-17-9-11-23(12-10-17)22(25)16-24(20-14-18(2)13-19(3)15-20)28(26,27)21-7-5-4-6-8-21/h4-8,13-15,17H,9-12,16H2,1-3H3 |
Clave InChI |
DTZDFMYATGWGDP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1CCN(CC1)C(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)
![N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301630.png)
![N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301631.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)
![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)